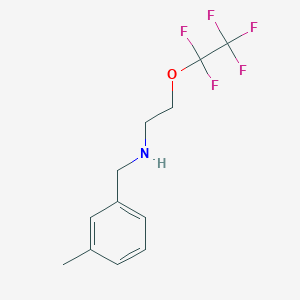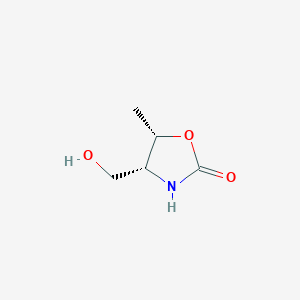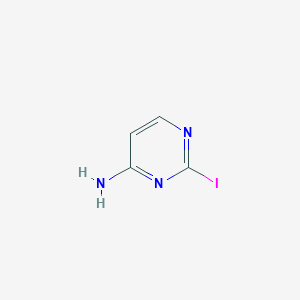![molecular formula C9H10ClNO B15052587 (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s effects on molecular targets such as enzymes and receptors are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 3-chloro-4-methylphenyl urea
- 3-chloro-4-methylphenyl methanol
Uniqueness
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro and methyl substituents on the phenyl ring further contributes to its unique properties and applications.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+ |
InChI Key |
CDCKLHKMBMYQLU-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15052508.png)
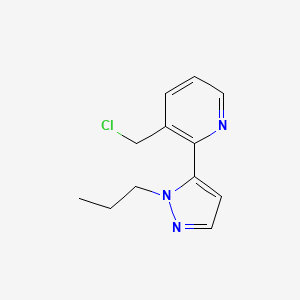
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)
![7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15052525.png)
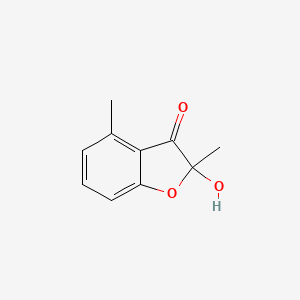
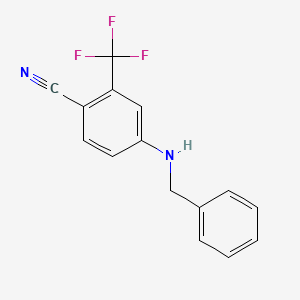
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
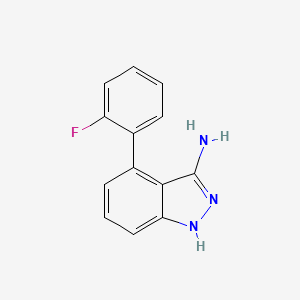
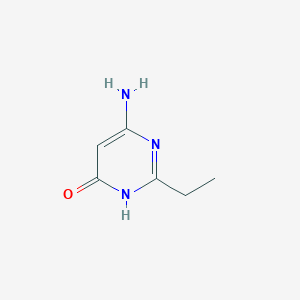
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
